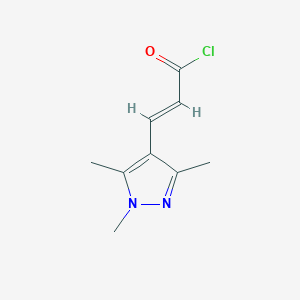

![molecular formula C9H12N2O2 B1328886 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid CAS No. 914637-66-4](/img/structure/B1328886.png)

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex due to the need for specific conditions to ensure the formation of the desired ring structure. For example, the synthesis of imidazo[1,5-a]azines, which are structurally related to the compound of interest, involves a cyclodehydration/aromatization reaction using triflic anhydride (Tf2O) and 2-methoxypyridine (2-MeOPyr), yielding moderate to excellent yields under optimized conditions . Similarly, the synthesis of 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one, a compound with a related structure, was achieved by treating a benzimidazolium iodide with 1,1'-carbonyldiimidazole in the presence of triethylamine . These methods highlight the importance of selecting appropriate reagents and conditions for the successful synthesis of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a heterocyclic ring containing nitrogen atoms. X-ray crystallography is often used to determine the precise structure of these compounds. For instance, the structures of several related compounds, including 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, were elucidated using X-ray structure analysis . This technique provides detailed information about the arrangement of atoms within the molecule and the conformation of the heterocyclic ring.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, which can be used to further modify the structure or to introduce additional functional groups. For example, a 5-bromo-3-aryl derivative of an imidazo[1,5-a]azine was shown to be active in Sonogashira cross-coupling and direct arylation reactions . These reactions are useful for the synthesis of complex organic molecules and can be applied to the modification of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and reactivity, are influenced by the specific substituents and the overall molecular structure. For instance, the compound 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione has a melting point of 268–269 °C and exhibits a boat conformation in the crystal . These properties are important for understanding the behavior of the compound under different conditions and for predicting its reactivity and stability.

科学的研究の応用

Antibacterial and Antifungal Activity

- A study by Demchenko et al. (2021) explored the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, demonstrating their antibacterial and antifungal activities. Specifically, some derivatives showed broad activity against pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).

Synthesis of Benzoazepine Derivatives

- Xu et al. (2019) presented a novel synthesis of 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids, integrating biologically promising imidazole and benzoazepine moieties. This research highlights the method's efficiency in synthesizing these hybrid compounds (Xu et al., 2019).

Antiviral Activity

- In a study by Demchenko et al. (2019), the antiviral activity of specific 5H-imidazo[1,2-a]azepine derivatives was examined, particularly against the Flu A H1N1 California/07/2009 virus, demonstrating significant antiviral efficacy (Demchenko et al., 2019).

Synthesis of Polynuclear Heterocycles

- Alkhader et al. (1979) prepared new 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their derivatives, leading to the creation of various imidazo[4,5-g]quinazolinones and related compounds. This research contributes to the field of heterocyclic chemistry and its applications in medicinal chemistry (Alkhader et al., 1979).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting that their targets may be microbial cells.

Mode of Action

It’s known that many antibacterial and antifungal agents work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival and growth of bacteria and fungi .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of microbial cells, thereby inhibiting the growth of bacteria and fungi .

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENUGPLNQCEXAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C(N2CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)